molecular formula C7H8N4O3 B15131871 5-Pyrimidinecarbonitrile, 2-amino-1,6-dihydro-4-(2-hydroxyethoxy)-6-oxo-

5-Pyrimidinecarbonitrile, 2-amino-1,6-dihydro-4-(2-hydroxyethoxy)-6-oxo-

Cat. No.: B15131871
M. Wt: 196.16 g/mol
InChI Key: JEASUEUUSMTXMJ-UHFFFAOYSA-N
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Description

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential structural motifs in various natural products and pharmaceuticals. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of 2-amino-4,6-dichloropyrimidine with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by hydroxyethoxy groups. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in ethylene glycol .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves mixing 2-amino-5-nitrophenol with an alkali and a solvent, followed by the addition of a hydroxyethylation reagent. The reaction is conducted at specific pressure and temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide by interfering with the activity of nitric oxide synthase enzymes. This inhibition is crucial in reducing inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit nitric oxide production makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

2-amino-4-(2-hydroxyethoxy)-6-oxo-5H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H8N4O3/c8-3-4-5(13)10-7(9)11-6(4)14-2-1-12/h4,12H,1-2H2,(H2,9,10,13)

InChI Key

JEASUEUUSMTXMJ-UHFFFAOYSA-N

Canonical SMILES

C(COC1=NC(=NC(=O)C1C#N)N)O

Origin of Product

United States

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